Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)-
Overview
Description
Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone.
Introduction of the Indole Group: This step might involve a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Addition of the Phenylsulfonyl Group: This can be done through sulfonylation, where a sulfonyl chloride reacts with the isoquinoline derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or sulfoxides.
Reduction: This might reduce the nitro groups or sulfonyl groups to amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isoquinoline or indole rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and phenylsulfonyl groups could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure without the indole and phenylsulfonyl groups.
Indole: Lacks the isoquinoline and phenylsulfonyl groups.
Phenylsulfonyl Isoquinoline: Similar but without the indole group.
Uniqueness
Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- is unique due to the combination of the isoquinoline core, indole group, and phenylsulfonyl group
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(1H-indol-3-yl)-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,18-9-2-1-3-10-18)25-15-14-17-8-4-5-11-19(17)23(25)21-16-24-22-13-7-6-12-20(21)22/h1-16,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPBLJYFQIORFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386124 | |
Record name | Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63607-19-2 | |
Record name | Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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